Cas no 864974-81-2 (2-(2-chlorobenzamido)-N-methylthiophene-3-carboxamide)

2-(2-Chlorobenzamido)-N-methylthiophene-3-carboxamide is a specialized organic compound featuring a thiophene core substituted with a 2-chlorobenzamido group at the 2-position and an N-methylcarboxamide moiety at the 3-position. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical applications, particularly as an intermediate in the synthesis of bioactive molecules. The chlorobenzamido group enhances electrophilic character, facilitating further functionalization, while the thiophene scaffold contributes to stability and aromatic interactions. Its well-defined molecular architecture makes it suitable for targeted derivatization in medicinal chemistry research. The compound is typically characterized by high purity and consistent performance in synthetic workflows.
2-(2-chlorobenzamido)-N-methylthiophene-3-carboxamide structure
864974-81-2 structure
Product Name:2-(2-chlorobenzamido)-N-methylthiophene-3-carboxamide
CAS No:864974-81-2
MF:C13H11ClN2O2S
MW:294.756640672684
CID:5987460
PubChem ID:7164127
Update Time:2025-10-30

2-(2-chlorobenzamido)-N-methylthiophene-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 2-(2-chlorobenzamido)-N-methylthiophene-3-carboxamide
    • 3-Thiophenecarboxamide, 2-[(2-chlorobenzoyl)amino]-N-methyl-
    • SR-01000908614
    • 2-[(2-chlorobenzoyl)amino]-N-methylthiophene-3-carboxamide
    • SR-01000908614-1
    • 864974-81-2
    • AKOS024605464
    • CCG-285571
    • F1358-0775
    • Inchi: 1S/C13H11ClN2O2S/c1-15-11(17)9-6-7-19-13(9)16-12(18)8-4-2-3-5-10(8)14/h2-7H,1H3,(H,15,17)(H,16,18)
    • InChI Key: PMCHZKOHEXBEQM-UHFFFAOYSA-N
    • SMILES: C1(NC(=O)C2=CC=CC=C2Cl)SC=CC=1C(NC)=O

Computed Properties

  • Exact Mass: 294.0229765g/mol
  • Monoisotopic Mass: 294.0229765g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 354
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 86.4Ų

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Additional information on 2-(2-chlorobenzamido)-N-methylthiophene-3-carboxamide

Research Update on 2-(2-chlorobenzamido)-N-methylthiophene-3-carboxamide (CAS: 864974-81-2) in Chemical Biology and Pharmaceutical Applications

The compound 2-(2-chlorobenzamido)-N-methylthiophene-3-carboxamide (CAS: 864974-81-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique thiophene-carboxamide scaffold, has demonstrated promising biological activities, particularly in the modulation of protein-protein interactions and enzyme inhibition. Recent studies have explored its potential as a lead compound in the development of novel therapeutics targeting inflammatory diseases and certain types of cancer.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the inhibitory effects of 2-(2-chlorobenzamido)-N-methylthiophene-3-carboxamide on the NF-κB signaling pathway, a key regulator of inflammation and immune responses. The study utilized in vitro assays and molecular docking simulations to elucidate the compound's binding affinity to the IKKβ kinase, a critical component of the NF-κB pathway. Results indicated a dose-dependent inhibition of IKKβ activity, with an IC50 value of 1.2 µM, suggesting its potential as an anti-inflammatory agent.

Another significant development was reported in a 2024 preprint on bioRxiv, where the compound was evaluated for its anticancer properties. The study focused on its ability to induce apoptosis in triple-negative breast cancer (TNBC) cells. Mechanistic studies revealed that 2-(2-chlorobenzamido)-N-methylthiophene-3-carboxamide disrupts the interaction between Bcl-2 and pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization and subsequent caspase activation. These findings position the compound as a potential candidate for further development in oncology therapeutics.

From a chemical biology perspective, recent work published in ACS Chemical Biology (2024) has shed light on the compound's unique mechanism of action. Using cryo-EM and X-ray crystallography, researchers determined the three-dimensional structure of the compound bound to its molecular target, providing atomic-level insights into its binding mode. This structural information is invaluable for structure-activity relationship (SAR) studies and the design of more potent analogs.

In terms of pharmacokinetic properties, a recent ADMET study published in European Journal of Pharmaceutical Sciences (2023) reported that 2-(2-chlorobenzamido)-N-methylthiophene-3-carboxamide exhibits favorable metabolic stability in human liver microsomes, with a half-life of approximately 120 minutes. However, the study also noted moderate plasma protein binding (85-90%), which may influence its free fraction and overall efficacy in vivo. These findings highlight both the promise and challenges in developing this compound as a therapeutic agent.

The synthetic accessibility of 2-(2-chlorobenzamido)-N-methylthiophene-3-carboxamide has also been improved through recent methodological advances. A 2024 publication in Organic Process Research & Development described a scalable, three-step synthesis with an overall yield of 65%, addressing previous challenges in large-scale production. This development is particularly important for facilitating further preclinical evaluation and potential clinical translation.

Looking forward, several research groups have initiated programs to explore structural modifications of 2-(2-chlorobenzamido)-N-methylthiophene-3-carboxamide to optimize its pharmacological properties. Current efforts focus on enhancing target selectivity, improving bioavailability, and reducing potential off-target effects. The compound's versatile scaffold offers multiple sites for chemical modification, making it an attractive platform for medicinal chemistry optimization.

In conclusion, 2-(2-chlorobenzamido)-N-methylthiophene-3-carboxamide (CAS: 864974-81-2) represents a promising chemical entity with demonstrated biological activities across multiple therapeutic areas. The growing body of research supports its continued investigation as a potential therapeutic agent, while recent structural and mechanistic insights provide a solid foundation for further optimization. As research progresses, this compound may emerge as a valuable tool compound or even a clinical candidate in the coming years.

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